molecular formula C15H12ClN3O2S B5543375 5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile

5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile

Cat. No. B5543375
M. Wt: 333.8 g/mol
InChI Key: AULIHCRATDVDIK-UHFFFAOYSA-N
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Description

The compound appears to be a specialized chemical structure with potential relevance in various chemical and pharmacological research areas. Its components suggest it might be involved in studies concerning heterocyclic chemistry, the development of pharmaceuticals, or materials science due to the presence of functional groups like nitro, thio, and nitrile.

Synthesis Analysis

Molecular Structure Analysis

Studies on nicotinonitrile derivatives and nicotinamide co-crystals have shed light on the molecular architecture and hydrogen bonding patterns critical for forming stable crystalline structures. These insights are crucial for understanding the 3D arrangement and potential reactivity or interaction sites of similar compounds (Keshab M. Bairagi et al., 2019).

Chemical Reactions and Properties

Research on nitrile ylides and their dimerization highlights the reactivity of nitrile-containing compounds, demonstrating their potential for generating novel heterocyclic structures. This area of study is pertinent for understanding the types of reactions "5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile" might undergo and its chemical properties (S. Fergus et al., 2004).

Physical Properties Analysis

The synthesis and characterization of related nicotinonitrile derivatives offer insights into their physical properties, such as melting points, solubility, and crystalline structure. These properties are essential for predicting the behavior of similar compounds under various conditions (T. N. Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitrile derivatives, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on their synthesis, reactions, and potential as pharmaceutical intermediates. For example, research on the synthesis of nicotinonitrile derivatives under solvent-free conditions provides valuable data on their chemical stability and reactivity (A. Hameed et al., 2012).

properties

IUPAC Name

5-chloro-4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-13(7-17)15(18-10(2)14(9)16)22-8-11-3-5-12(6-4-11)19(20)21/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHCRATDVDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4,6-dimethyl-2-[(4-nitrobenzyl)sulfanyl]pyridine-3-carbonitrile

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